Sageone Exhibits Sub-10 µM Cytotoxicity in SNU-1 Gastric Cancer Cells, Surpassing Co-Isolated Compounds from the Same Fraction
In a bioactivity-guided fractionation study of Rosmarinus officinalis, sageone was isolated alongside (–)-barbatusol and (+)-verbenone from the n-hexane fraction. Among these three compounds, only sageone demonstrated significant cytotoxicity against SNU-1 human gastric cancer cells, with an IC₅₀ value of 9.45 ± 1.33 µM [1]. The other two compounds did not exhibit comparable cytotoxicity at tested concentrations, confirming that the abietane scaffold of sageone, rather than the icetexane or monoterpene scaffolds, is essential for this specific anti-gastric cancer activity [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against SNU-1 human gastric cancer cells |
|---|---|
| Target Compound Data | 9.45 ± 1.33 µM |
| Comparator Or Baseline | (–)-Barbatusol: not significantly cytotoxic; (+)-Verbenone: not significantly cytotoxic |
| Quantified Difference | Sageone active at <10 µM; comparators inactive |
| Conditions | MTT assay; SNU-1 human gastric cancer cell line; 24-hour exposure |
Why This Matters
This demonstrates that sageone possesses a distinct cytotoxic scaffold not shared by other diterpenoids from the same plant extract, justifying its selection over (–)-barbatusol or (+)-verbenone for gastric cancer research.
- [1] Shrestha, S., et al. (2016). Sageone, a diterpene from Rosmarinus officinalis, synergizes with cisplatin cytotoxicity in SNU-1 human gastric cancer cells. Phytomedicine, 23(13), 1671-1679. View Source
